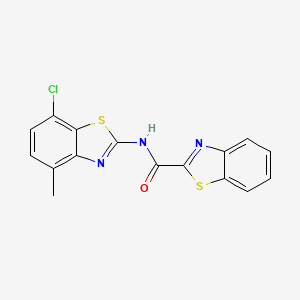

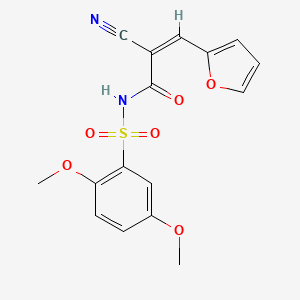

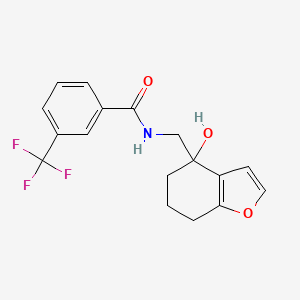

![molecular formula C23H23N5O3S B2410542 2-({[(1-イソプロピル[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-イル)チオ]アセチル}アミノ)安息香酸エチル CAS No. 1358451-05-4](/img/structure/B2410542.png)

2-({[(1-イソプロピル[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-イル)チオ]アセチル}アミノ)安息香酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis

The formation of Schiff’s bases was carried out by the reaction of the amine and aromatic aldehydes in EtOH, containing a catalytic amount of acetic acid .Physical and Chemical Properties Analysis

The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .科学的研究の応用

- ETQは、前臨床試験で有望な抗がん活性を示しています。研究者は、腫瘍細胞の増殖、アポトーシス、および転移抑制に対するETQの影響を調査してきました。 メカニズムの調査により、がんの進行に関与する重要な細胞経路との相互作用が明らかになっています .

- ETQのチオアセチル部分には、神経保護作用があります。研究によると、ETQは酸化ストレスを軽減し、神経炎症を抑制し、神経細胞の生存を促進する可能性があります。 研究者は、アルツハイマー病、パーキンソン病、その他の神経変性疾患におけるETQの可能性を調査しています .

- ETQは、抗菌作用および抗真菌作用を示します。研究者は、MRSAやカンジダ種などの耐性菌に対するETQの有効性を調査しています。 メカニズムには、微生物膜の破壊や必須酵素の阻害が含まれます .

- ETQの血管拡張作用は、心臓血管研究において重要です。調査は、血圧調節、内皮機能、および血管リモデリングに対するETQの影響に焦点を当てています。 潜在的な用途には、高血圧の管理とアテローム性動脈硬化症の予防が含まれます .

- ETQは炎症性経路を調節するため、慢性炎症性疾患の治療の候補です。研究者は、サイトカイン産生、NF-κBシグナル伝達、および白血球浸潤に対するETQの影響を研究しています。 関節リウマチや炎症性腸疾患が関心の分野です .

- ETQは、新規化合物の設計のための足場として役立ちます。医薬品化学者は、ETQの構造改変を行い、生物活性、選択性、薬物動態を向上させています。 合理的な創薬の取り組みは、ETQ誘導体に基づく標的療法の開発を目指しています .

抗がん作用

神経保護作用および神経変性疾患

抗菌作用

心臓血管の健康

抗炎症作用

ケミカルバイオロジーおよび創薬

これらの多様な用途は、ETQが複数の科学分野で可能性を秘めていることを示しています。研究者は、ETQのメカニズムとその治療的意味を解明し続けており、革新的な治療法や発見への道を切り開いています。 🌟 .

作用機序

Target of Action

The primary targets of this compound are likely to be DNA and proteins involved in cell survival and apoptosis . The compound’s quinoxaline and triazole moieties have been associated with broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Mode of Action

The compound interacts with its targets through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA and leading to changes in the cell. The compound also interacts with proteins involved in cell survival and apoptosis, such as Bcl-2 and BAX , leading to changes in their activity .

Biochemical Pathways

The compound affects the pathways involved in cell survival and apoptosis . By upregulating pro-apoptotic proteins like BAX and downregulating pro-oncogenic cell survival proteins like Bcl-2, the compound promotes apoptosis, or programmed cell death . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent.

Pharmacokinetics

Similar compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have shown increasedALK5 inhibitory activity , kinase selectivity , and oral bioavailability .

Result of Action

The result of the compound’s action is the death of cancer cells . By intercalating DNA and affecting the activity of proteins involved in cell survival and apoptosis, the compound can lead to the death of cancer cells. Some derivatives of the compound have shown promising anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .

将来の方向性

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .

生化学分析

Biochemical Properties

It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Cellular Effects

Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazoloquinoxalines can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some triazoloquinoxaline derivatives exhibit cytotoxicity over time .

Dosage Effects in Animal Models

It is known that some triazoloquinoxaline derivatives exhibit cytotoxicity at certain concentrations .

Metabolic Pathways

It is known that triazoloquinoxalines can interact with a variety of enzymes and cofactors .

Transport and Distribution

It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors .

Subcellular Localization

It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors .

特性

IUPAC Name |

ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXILXVMCYVGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

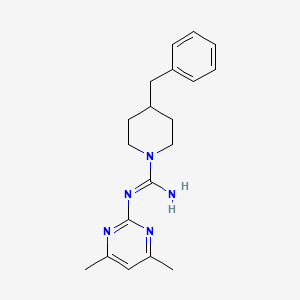

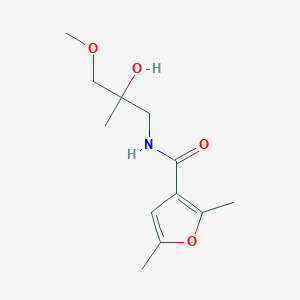

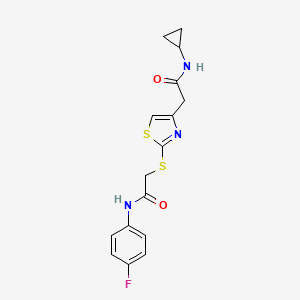

![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)

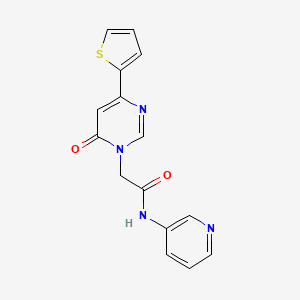

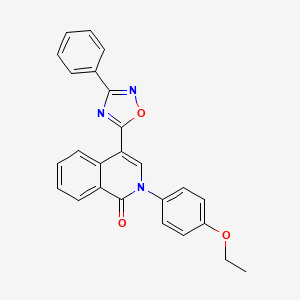

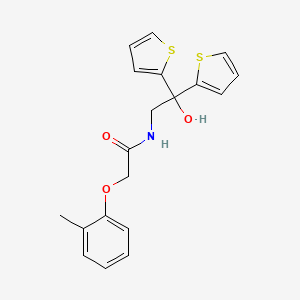

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

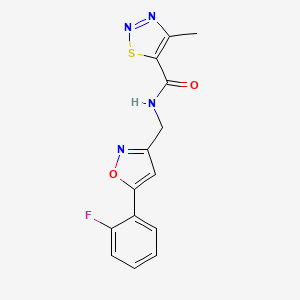

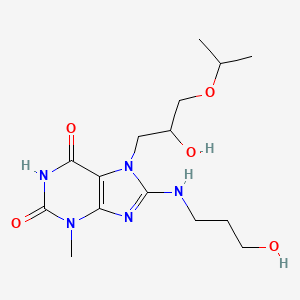

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)